4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide
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Overview
Description
4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a cyclohexane ring substituted with a carboxamide group, and it is further functionalized with a 4-methylphenoxy group and a 4-methylphenyl group. Its unique structure makes it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-methylphenoxybenzene through the reaction of 4-methylphenol with bromobenzene in the presence of a base such as potassium carbonate.
Amidation Reaction: The intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors to handle the amidation reaction efficiently.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide
- 4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide
Uniqueness
4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its benzene analogs. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C21H25NO2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-15-3-7-17(8-4-15)21(23)22-18-9-13-20(14-10-18)24-19-11-5-16(2)6-12-19/h5-6,9-15,17H,3-4,7-8H2,1-2H3,(H,22,23) |
InChI Key |
IHYAPQSVOURHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
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